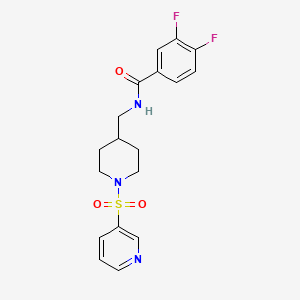

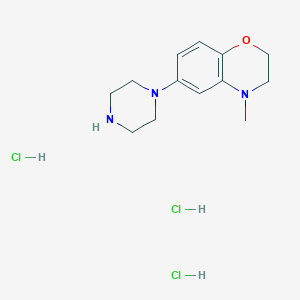

![molecular formula C14H18N2O2 B2807846 8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one CAS No. 20481-68-9](/img/structure/B2807846.png)

8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized through various methods. One such method involves a sequential four-component reaction. The process involves the formation of diversely substituted 9-nitro-1,2,3,4,7,8-hexahydropyrimidin-6-ones from the reaction of Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene and various diamines in the presence of p-toluene sulfonic acid (PTSA) as an acidic catalyst in water as a green solvent .Molecular Structure Analysis

The crystal structure and the structural features of the 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one, C13H16N2O, obtained by condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane . Molecules are weakly linked by the intermolecular hydrogen bonds C=O···H–N into the chains. These chains are weakly linked by π-π stacking interactions to form a three-dimensional framework .Chemical Reactions Analysis

The synthesis of pyrimidines often involves multicomponent reactions (MCRs). MCRs offer a large number of possibilities for producing new and diverse heterocycles in a single step with high atom economy, operational simplicity, straightforward route, minimized time, cost, and effort .科学的研究の応用

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives have been synthesized for their diverse pharmacological and biological activities. For instance, the compound 8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is part of a series that includes various nucleophiles to yield pyrimidin-6-one derivatives with potential pharmacological benefits. These derivatives are obtained through reactions involving chalcone intermediates, guanidine nitrate, and further chemical treatments to introduce functional groups at specific positions on the pyrimidine ring. Such compounds are of interest due to their replaceable groups, which offer versatility for further modifications (Jadhav et al., 2022).

Structural Analysis

Detailed structural analysis, including NMR data, of similar pyrimidine derivatives provides insight into their chemical environment, which is essential for understanding their reactivity and interaction with biological targets. This structural information is crucial for the rational design of compounds with desired biological activities (Sørum et al., 2010).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds derived from pyrimidinones showcases the compound's role as a precursor in creating a wide array of biologically active molecules. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have been explored for their anti-inflammatory, analgesic, and COX-2 inhibitory activities. Such research highlights the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Crystal Structure Insights

The crystal structure analysis of phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, a related compound, reveals weak intermolecular hydrogen bonds and π-π stacking interactions. This structural insight is valuable for understanding the solid-state properties of these compounds and their potential interactions in biological systems (Linkova et al., 2018).

Biological Activities and Applications

Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. Research into new dihydropyridine derivatives of pyrimidine has shown promising antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Al-Juboori, 2020).

将来の方向性

Pyrimidines have been identified as a privileged structure in drug discovery . This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

8a-(4-methoxyphenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-18-12-5-3-11(4-6-12)14-8-7-13(17)16(14)10-2-9-15-14/h3-6,15H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSGJOLMGFVYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23CCC(=O)N2CCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2807770.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2807772.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride](/img/structure/B2807773.png)

![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2807777.png)

![2-[(6-benzyl-8-chloro-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2807785.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)